molecular formula C8H5F4NO B1302122 3-Fluoro-5-(trifluoromethyl)benzamide CAS No. 207986-20-7

3-Fluoro-5-(trifluoromethyl)benzamide

Cat. No. B1302122
M. Wt: 207.12 g/mol
InChI Key: BBUBHNZCRQRAQG-UHFFFAOYSA-N
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Description

The compound 3-Fluoro-5-(trifluoromethyl)benzamide is a fluorinated benzamide derivative, which is a class of compounds known for their diverse applications, including their use in the development of materials with specific properties and in pharmaceuticals for their antimicrobial activities . The presence of fluorine atoms in the molecular structure often imparts unique physical and chemical properties to these compounds, such as increased stability and altered biological activity.

Synthesis Analysis

The synthesis of fluorinated benzamides typically involves the condensation of an appropriate benzoyl chloride with an amine. For instance, the synthesis of N-(2,3-Difluorophenyl)-2-fluorobenzamide was achieved by reacting 2-fluorobenzoyl chloride with 2,3-difluoroaniline . Although the specific synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or the application of catalyst- and solvent-free conditions as seen in the microwave-assisted Fries rearrangement .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of one or more fluorine atoms, which can significantly influence the geometry and electronic distribution of the molecule. For example, the crystal structure of a related compound, 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, revealed two independent molecules with dihedral angles between the benzene rings of 43.94 and 55.66 degrees . This indicates that the introduction of fluorine atoms can affect the planarity and overall conformation of the benzamide molecules.

Chemical Reactions Analysis

Fluorinated benzamides can undergo various chemical reactions, including fluorination reactions, which can be used to introduce additional fluorine atoms into the molecule. The reaction of certain furanoses with DAST, for example, resulted in the formation of fluorinated products with retention or inversion of configuration . The Fries rearrangement, a reaction that rearranges aryl esters to aryl amides under acidic or high-temperature conditions, can also be adapted for fluorinated benzamides, as demonstrated by the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide .

Physical and Chemical Properties Analysis

Fluorinated benzamides exhibit a range of physical and chemical properties that are influenced by the presence of fluorine atoms. These properties include high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the soluble fluoro-polyimides derived from a fluorine-containing aromatic diamine . The crystal structure of N-(2,3-Difluorophenyl)-2-fluorobenzamide showed that the molecule is nearly co-planar, with significant hydrogen bonding and longer C-H⋯F/O interactions contributing to the stability of the crystal structure . The antimicrobial activity of fluorinated benzamides has also been noted, with several compounds exhibiting high activity against fungi and Gram-positive microorganisms .

Scientific Research Applications

Antimicrobial Activity

3-Fluoro-5-(trifluoromethyl)benzamide derivatives have demonstrated significant antimicrobial properties. In a study by Carmellino et al. (1994), fluorinated derivatives of benzamides exhibited strong antifungal and antibacterial activity against fungi and Gram-positive microorganisms, with some activity against Gram-negative strains (Carmellino et al., 1994).

Antitumor Applications

Synthetic benzamide derivatives have been explored for their potential in inhibiting histone deacetylase (HDA), which is crucial for antitumor activity. Saito et al. (1999) found that MS-27-275, a benzamide derivative, inhibited HDA and showed significant in vivo antitumor efficacy against various human tumor cell lines (Saito et al., 1999).

Crystal Structure Analysis

The crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and its variants have been reported, providing insights into their molecular conformations. Suchetan et al. (2016) studied the crystal structures of these compounds, revealing significant dihedral angles between benzene rings, which is crucial for understanding their chemical behavior (Suchetan et al., 2016).

Reactivity in Palladium-Catalysed Arylations

The reactivity of fluoro-benzamides in palladium-catalyzed direct arylations has been studied, indicating the influence of fluoro substituents on the regioselectivity of these reactions. Laidaoui et al. (2016) observed that fluoro substituents act as better directing groups than amides in these reactions, highlighting their potential in synthetic chemistry (Laidaoui et al., 2016).

Applications in Medicinal Chemistry and Synthesis

The compound has applications in medicinal chemistry, as demonstrated by Wang et al. (2009) in their study on Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of benzylamines, relevant for drug development (Wang et al., 2009).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Fluorine-containing compounds, including 3-Fluoro-5-(trifluoromethyl)benzamide, have numerous pharmacological activities and are found in many FDA-approved drugs . Therefore, the future directions of this compound could involve further exploration of its potential uses in the pharmaceutical industry .

properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUBHNZCRQRAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372128
Record name 3-Fluoro-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethyl)benzamide

CAS RN

207986-20-7
Record name 3-Fluoro-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207986-20-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Z Zhu, R Li, G Xiao, Z Chen, J Yang, Q Zhu… - European journal of …, 2012 - Elsevier
We reported previously that a small molecule named CL-385319 could inhibit H5N1 influenza virus infection by targeting hemagglutinin, the envelope protein mediating virus entry. In …
Number of citations: 39 www.sciencedirect.com
DC Nuţă, MC Chifiriuc, C Drăghici, C Limban… - …, 2013 - farmaciajournal.com
The use of most antimicrobial agents is limited, not only by the rapid developement of drug resistance, but also by the unsatisfactory status of present treatment of bacterial infections …
Number of citations: 11 farmaciajournal.com
Z Zhu, Z Yao, X Shen, Z Chen, X Liu… - European Journal of …, 2017 - Elsevier
Hemagglutinin (HA) which is essential for influenza viral infection and replication has become a target for the design of anti-influenza drugs. A novel series of oligothiophene …
Number of citations: 8 www.sciencedirect.com
CH Zhang, K Chen, Y Jiao, LL Li, YP Li… - Journal of medicinal …, 2016 - ACS Publications
Herein we report the sophisticated process of structural optimization toward a previously disclosed Src inhibitor, compound 1, which showed high potency in the treatment of triple …
Number of citations: 22 pubs.acs.org
X Shen, X Zhang, S Liu - Journal of thoracic disease, 2013 - ncbi.nlm.nih.gov
Influenza virus has caused seasonal epidemics and worldwide pandemics, which caused tremendous loss of human lives and socioeconomics. Nowadays, only two classes of anti-…
Number of citations: 42 www.ncbi.nlm.nih.gov
AK El-Damasy, H Jin, SH Seo, EK Bang… - European Journal of …, 2020 - Elsevier
Breakpoint cluster region-Abelson (Bcr-Abl) kinase is a key driver in the pathophysiology of chronic myelogenous leukemia (CML). Broadening the chemical diversity of Bcr-Abl kinase …
Number of citations: 9 www.sciencedirect.com
J Yang, M Li, X Shen, S Liu - Viruses, 2013 - mdpi.com
Influenza A virus (IAV) has caused seasonal influenza epidemics and influenza pandemics, which resulted in serious threat to public health and socioeconomic impacts. Until now, only …
Number of citations: 130 www.mdpi.com
Z Yao - 2015 - search.proquest.com
The one dimensional (1-D) self-assembly of π-electron molecules offers efficient strategies to enhance energy and charge transfer via highly ordered and conductive π-π stacking of the …
Number of citations: 3 search.proquest.com
PK Ranjith, R Pakkath, KR Haridas… - European journal of …, 2014 - Elsevier
In this paper we report the SAR studies of a series of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)sulfonamide …
Number of citations: 40 www.sciencedirect.com
D Kim, HY Won, ES Hwang, YK Kim… - Bioorganic & Medicinal …, 2017 - Elsevier
A growing number of studies have demonstrated that interleukin (IL)-6 plays pathological roles in the development of chronic inflammatory disease and autoimmune disease by …
Number of citations: 21 www.sciencedirect.com

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